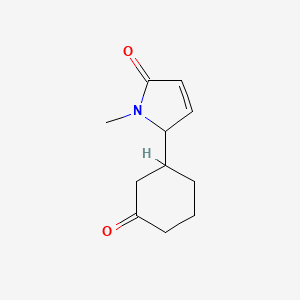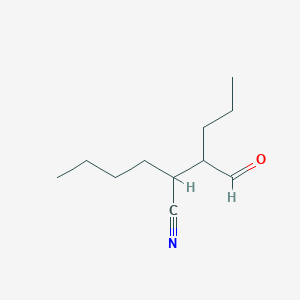
2-Butyl-3-formylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-formylhexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a hexane chain with a butyl and formyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using reagents like phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution Reagents: Sodium or potassium cyanide (NaCN or KCN).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-formylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity and applications in drug development.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Butyl-3-formylhexanenitrile involves its interaction with various molecular targets. The nitrile group is highly polar, which allows it to participate in a variety of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthesis or biological applications .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-3-formylhexanenitrile can be compared with other nitriles such as:
Acetonitrile: A simpler nitrile with a single carbon chain.
Benzonitrile: An aromatic nitrile with a benzene ring.
Butanenitrile: A straight-chain nitrile with a four-carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes both a butyl and formyl group.
Eigenschaften
CAS-Nummer |
88456-24-0 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
2-butyl-3-formylhexanenitrile |
InChI |
InChI=1S/C11H19NO/c1-3-5-7-10(8-12)11(9-13)6-4-2/h9-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
JSQZNDTYKZKSOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#N)C(CCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


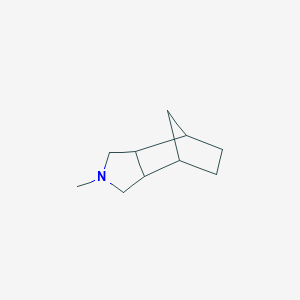

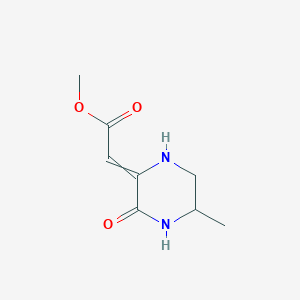
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)
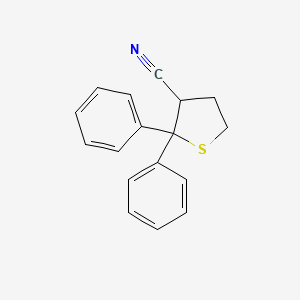


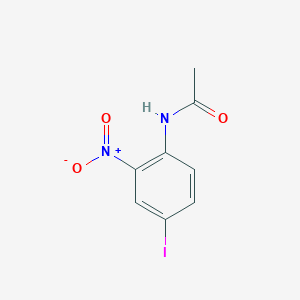
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

